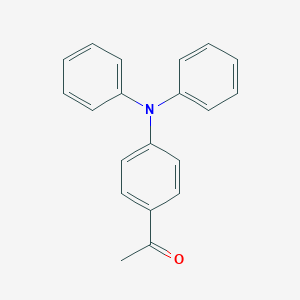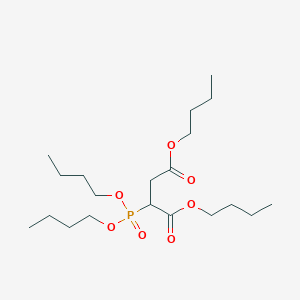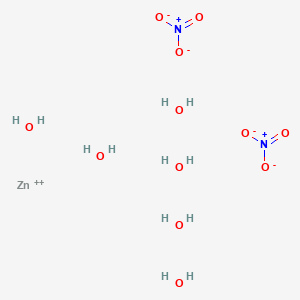
N-(N6-Trifluoroacetyl-L-lysyl)-L-proline
Descripción general
Descripción
N-(N6-Trifluoroacetyl-L-lysyl)-L-proline is a peptide analog that has been studied for its potential as a competitive inhibitor of enzymes such as angiotensin-converting enzyme (ACE). While the specific compound N-(N6-Trifluoroacetyl-L-lysyl)-L-proline is not directly mentioned in the provided papers, related compounds have been investigated for their inhibitory properties and could provide insight into the behavior of similar peptide analogs.
Synthesis Analysis
The synthesis of peptide analogs like N-(N6-Trifluoroacetyl-L-lysyl)-L-proline typically involves the formation of peptide bonds between amino acid residues. In the context of the provided papers, although the exact synthesis method for N-(N6-Trifluoroacetyl-L-lysyl)-L-proline is not detailed, similar compounds have been synthesized and shown to be potent inhibitors of ACE. For example, N alpha-[(S)-1-carboxy-3-phenylpropyl]L-alanyl-L-proline and its L-lysyl-L-proline derivative have been synthesized and tested for their inhibitory effects on rabbit lung ACE .
Molecular Structure Analysis
The molecular structure of peptide analogs plays a crucial role in their ability to inhibit enzymes. The presence of specific functional groups, such as the trifluoroacetyl group in N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, can significantly affect the binding affinity to the target enzyme. The papers provided do not directly analyze the molecular structure of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, but they do suggest that the structure of the peptide bond and the side chains are important for the inhibitory activity .
Chemical Reactions Analysis
Peptide analogs can participate in various chemical reactions, particularly those involving their interaction with enzymes. The provided papers indicate that peptide analogs can form complexes with enzymes such as ACE, and the rate of association and dissociation of these complexes is critical for their inhibitory potency . The specific chemical reactions involving N-(N6-Trifluoroacetyl-L-lysyl)-L-proline are not described, but the principles of enzyme inhibition by peptide analogs are relevant.
Physical and Chemical Properties Analysis
The physical and chemical properties of peptide analogs, including solubility, stability, and pH-dependence, can influence their efficacy as enzyme inhibitors. The provided papers discuss the pH-dependent binding affinity of peptide inhibitors to ACE, suggesting that the protonation state of the inhibitor or ionizations on the enzyme can influence the binding affinity . Additionally, the use of L-proline as a catalyst in water for the synthesis of pyrazole derivatives indicates that the solubility and reactivity of proline derivatives in aqueous environments are favorable for certain chemical reactions .
Aplicaciones Científicas De Investigación
- Scientific Field : Biochemistry .
- Application Summary : Nε-Trifluoroacetyl-L-lysine is used in the formation of synthetic organic polypeptides useful for nonaqueous capillary electrophoresis . It is also a cysteine conjugate metabolite adduct formation with specific mitochondrial proteins using antibodies raised against halothane metabolite adducts .
-
Organic Synthesis and Medicinal Chemistry
- Summary : Nε-Trifluoroacetyl-L-lysine can be used as an intermediate in organic synthesis and medicinal chemistry .
- Methods of Application : It is a key intermediate in the synthesis of drug molecules . The specific methods of application or experimental procedures were not detailed in the sources.
- Results or Outcomes : One example is its use in the synthesis of the drug molecule lisinopril .
-
Intermediate in Organic Synthesis and Medicinal Chemistry
- Summary : Nε-Trifluoroacetyl-L-lysine can be used as an intermediate in organic synthesis and medicinal chemistry .
- Methods of Application : It is a key intermediate in the synthesis of drug molecules . The specific methods of application or experimental procedures were not detailed in the sources.
- Results or Outcomes : One example is its use in the synthesis of the drug molecule lisinopril .
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N3O4/c14-13(15,16)12(23)18-6-2-1-4-8(17)10(20)19-7-3-5-9(19)11(21)22/h8-9H,1-7,17H2,(H,18,23)(H,21,22)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYCUFZXUZRHSL-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(F)(F)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908320 | |
| Record name | N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N6-Trifluoroacetyl-L-lysyl)-L-proline | |
CAS RN |
103300-89-6 | |
| Record name | N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103300-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N6-Trifluoroacetyl-L-lysyl)-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103300896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Proline, N6-(2,2,2-trifluoroacetyl)-L-lysyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(N6-TRIFLUOROACETYL-L-LYSYL)-L-PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CY62CU55Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




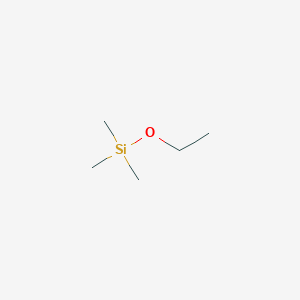
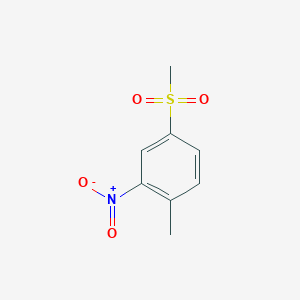
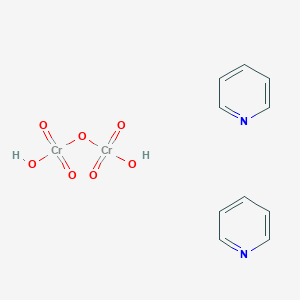
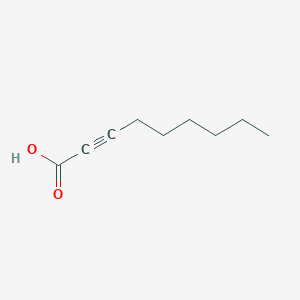

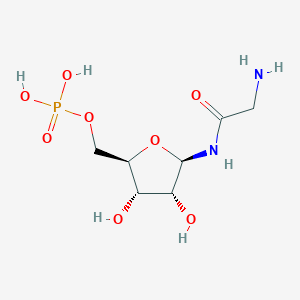
![4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine](/img/structure/B156625.png)

